molecular formula C16H20N6O3 B2613545 1-(2H-1,3-benzodioxol-5-yl)-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea CAS No. 921151-05-5

1-(2H-1,3-benzodioxol-5-yl)-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea

Cat. No.: B2613545
CAS No.: 921151-05-5
M. Wt: 344.375
InChI Key: DNRQCBZFUJLLTQ-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is a synthetic organic compound that features a benzodioxole ring, a tetrazole ring, and a urea linkage. Compounds with such structures are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition of azides with nitriles.

    Coupling Reactions: The benzodioxole and tetrazole intermediates are then coupled using appropriate linkers and reagents to form the final urea compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized under strong oxidizing conditions.

    Reduction: The urea linkage can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Exploration as a drug candidate for various therapeutic targets.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The benzodioxole and tetrazole rings could play a role in these interactions by fitting into specific binding pockets or forming hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-benzodioxol-5-yl)-3-(methyl)urea: Lacks the tetrazole ring, potentially altering its biological activity.

    1-(2H-1,3-benzodioxol-5-yl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea: Contains a phenyl group instead of a cyclohexyl group, which might affect its binding properties and solubility.

Uniqueness

1-(2H-1,3-benzodioxol-5-yl)-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is unique due to the combination of its benzodioxole and tetrazole rings, along with the cyclohexyl group. This unique structure could confer specific biological activities and properties not seen in similar compounds.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(1-cyclohexyltetrazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O3/c23-16(18-11-6-7-13-14(8-11)25-10-24-13)17-9-15-19-20-21-22(15)12-4-2-1-3-5-12/h6-8,12H,1-5,9-10H2,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRQCBZFUJLLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CNC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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